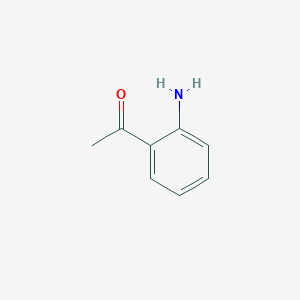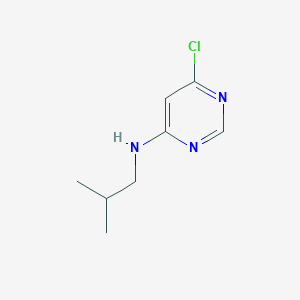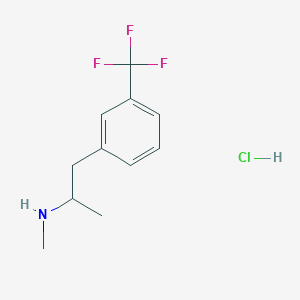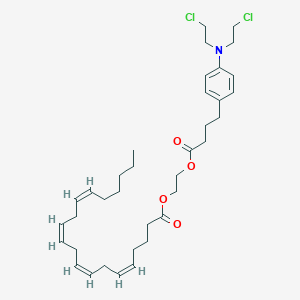
Chlorambucil-arachidonic acid conjugate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorambucil-arachidonic acid conjugate is a hybrid molecule that combines the properties of chlorambucil, a well-known anticancer drug, with arachidonic acid, a polyunsaturated fatty acid. This conjugate aims to enhance the therapeutic efficacy and reduce the side effects associated with chlorambucil by improving its solubility and targeting capabilities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chlorambucil-arachidonic acid conjugate typically involves the conjugation of chlorambucil with arachidonic acid through an amidation reaction. This process can be carried out using various coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions . The reaction is usually performed in an organic solvent like dichloromethane at room temperature, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include rigorous quality control measures to monitor the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorambucil-arachidonic acid conjugate can undergo various chemical reactions, including:
Oxidation: The conjugate can be oxidized to form hydroperoxides and other oxidative products.
Reduction: Reduction reactions can convert the conjugate into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorambucil moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the this compound, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Chlorambucil-arachidonic acid conjugate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of chlorambucil-arachidonic acid conjugate involves the alkylation of DNA by the chlorambucil moiety, leading to the disruption of DNA replication and cell death. The arachidonic acid component enhances the targeting of cancer cells by exploiting their increased uptake of fatty acids. This dual mechanism results in improved therapeutic outcomes and reduced toxicity .
Comparaison Avec Des Composés Similaires
Chlorambucil-arachidonic acid conjugate is unique compared to other similar compounds due to its hybrid nature, combining the properties of both chlorambucil and arachidonic acid. Similar compounds include:
Chlorambucil-platinum hybrids: These compounds also aim to enhance the anticancer properties of chlorambucil by combining it with platinum-based drugs.
Chlorambucil-nanoparticle conjugates: These involve the conjugation of chlorambucil with nanoparticles to improve its delivery and efficacy.
Chlorambucil-fluorophore conjugates: These are used for imaging and targeted therapy by combining chlorambucil with fluorescent molecules.
The uniqueness of this compound lies in its ability to leverage the biological properties of arachidonic acid to enhance the targeting and efficacy of chlorambucil .
Propriétés
IUPAC Name |
2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53Cl2NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-35(40)42-31-32-43-36(41)22-19-20-33-23-25-34(26-24-33)39(29-27-37)30-28-38/h6-7,9-10,12-13,15-16,23-26H,2-5,8,11,14,17-22,27-32H2,1H3/b7-6-,10-9-,13-12-,16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFNLQXQSDUXKB-DOFZRALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130676-89-0 |
Source


|
| Record name | Chlorambucil-arachidonic acid conjugate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

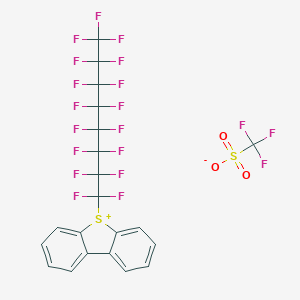

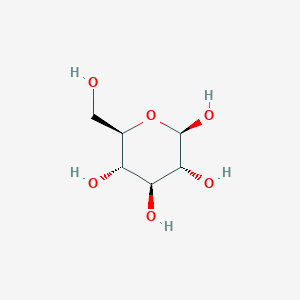
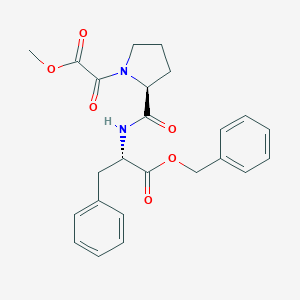

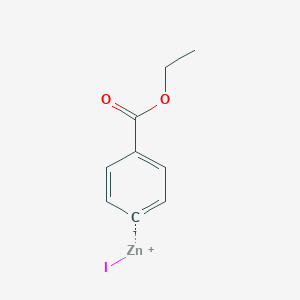
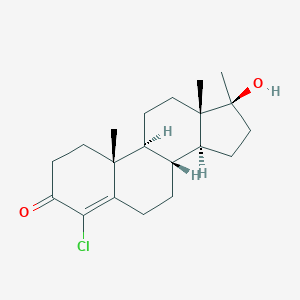
![2-[(2-cyanoacetyl)amino]prop-2-enoic Acid](/img/structure/B163398.png)
